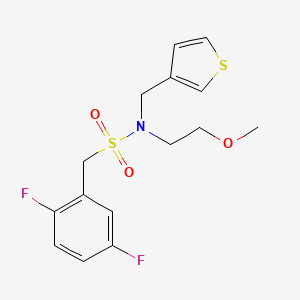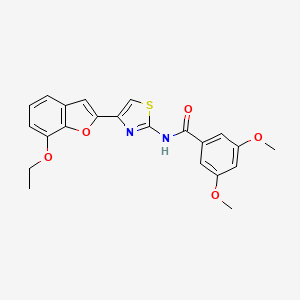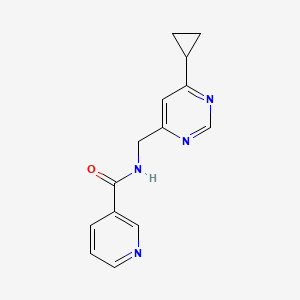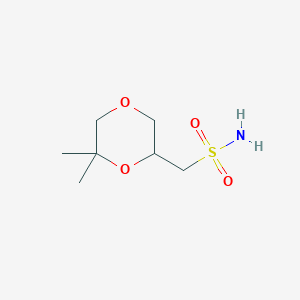![molecular formula C7H12O B2438611 {[1,1'-Bi(cyclopropane)]-1-yl}methanol CAS No. 177719-30-1](/img/structure/B2438611.png)
{[1,1'-Bi(cyclopropane)]-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{[1,1’-Bi(cyclopropane)]-1-yl}methanol” seems to be a compound that contains two cyclopropane rings . Cyclopropane is a type of cycloalkane molecule that consists of three carbon atoms linked together in a ring, with each carbon atom also bonded to two hydrogen atoms .
Synthesis Analysis
Cyclopropane compounds are highly reactive due to their strained nature, making them interesting synthetic targets . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . There are also various methods for the synthesis of cyclopropanes and related structures, involving reactions such as cross-coupling, cyclopropanation of olefins, and others .
Molecular Structure Analysis
Cyclopropane rings, which are present in “{[1,1’-Bi(cyclopropane)]-1-yl}methanol”, are characterized by their highly strained, three-membered ring structure . This strain results from the fact that the bond angles in a cyclopropane ring (approximately 60 degrees) deviate significantly from the ideal tetrahedral bond angle of 109.5 degrees .
Chemical Reactions Analysis
Cyclopropane compounds are known for their reactivity. The strain in the cyclopropane ring makes these compounds prone to reactions that relieve this strain .
Physical And Chemical Properties Analysis
While specific physical and chemical properties for “{[1,1’-Bi(cyclopropane)]-1-yl}methanol” were not found, cyclopropane and its derivatives generally have low boiling points and densities .
Wissenschaftliche Forschungsanwendungen
Methanolysis and Ring-Opening Reactions
- Studies have shown that bicyclo[3.1.0]hexanes, similar in structure to {[1,1'-Bi(cyclopropane)]-1-yl}methanol, undergo methanolysis, resulting in the cleavage of activated cyclopropane bonds. These reactions yield different products based on the reaction conditions, demonstrating the compound's reactivity in various chemical environments (Lim, McGee, & Sieburth, 2002).
Interaction with Nucleophiles
- Hexacyanocyclopropane, a compound with structural similarities, interacts with nucleophiles like methanol in the presence of sodium methylate. This leads to the formation of adducts and ring-opening products, revealing the potential of {[1,1'-Bi(cyclopropane)]-1-yl}methanol in similar reactions (Nasakin et al., 1994).
Molecular Complex Studies
- The weakly bound complex between cyclopropane and methanol has been investigated using microwave spectroscopy, offering insights into the interactions and structural dynamics of similar compounds (Forest et al., 1997).
Transition Metal Complex Formation
- Transition metal complexes with ligands similar to {[1,1'-Bi(cyclopropane)]-1-yl}methanol have been synthesized, demonstrating the compound's potential in forming metal complexes and its applicability in catalysis (Youssef et al., 2009).
Electron Transfer Photochemistry
- Studies on the electron-transfer photochemistry of vinylcyclopropane, a related compound, reveal potential pathways for nucleophilic attack and product formation, highlighting potential reactions and transformations of {[1,1'-Bi(cyclopropane)]-1-yl}methanol (Herbertz & Roth, 1998).
Zukünftige Richtungen
Spirocyclic structures, which include compounds like “{[1,1’-Bi(cyclopropane)]-1-yl}methanol”, have seen increased attention in recent years due to their potential applications in medicinal chemistry, as intermediates in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .
Eigenschaften
IUPAC Name |
(1-cyclopropylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-5-7(3-4-7)6-1-2-6/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWRFBNQEVCIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1,1'-Bi(cyclopropane)]-1-yl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438535.png)

![Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2438538.png)

![1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2438542.png)
![N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438544.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2438545.png)
![4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2438546.png)
